Allylestrenol

Catalog No.
S518043
CAS No.
432-60-0
M.F
C21H32O
M. Wt
300.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylestrenol

CAS Number

432-60-0

Product Name

Allylestrenol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C21H32O

Molecular Weight

300.5 g/mol

InChI

InChI=1S/C21H32O/c1-3-12-21(22)14-11-19-18-9-8-15-6-4-5-7-16(15)17(18)10-13-20(19,21)2/h3,6,16-19,22H,1,4-5,7-14H2,2H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

ATXHVCQZZJYMCF-XUDSTZEESA-N

SMILES

CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34

Solubility

5.58e-04 g/L

Synonyms

Allylestrenol, Allyloestrenol, Gestanin, Gestanon, Turinal

Canonical SMILES

CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC=C)O)CCC4=CCCC[C@H]34

Description

The exact mass of the compound Allylestrenol is 300.2453 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37723. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Progestins. It belongs to the ontological category of steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Anti-cancer properties

    Some studies have looked into the possibility of allylestrenol to inhibit the growth and spread of cancer cells. The mechanism by which it might achieve this is by affecting the way hormones interact with cells []. However, more research is needed to understand its potential effectiveness and safety.

  • Endocrine effects

    Allylestrenol has structural similarities to estrogen and testosterone. Due to this, some early research explored its potential use in hormone replacement therapy or for regulating fertility. However, these applications have not been pursued further due to the development of more targeted and effective medications.

Allylestrenol is a synthetic progestogen, chemically classified as 17α-allylestr-4-en-17β-ol or 3-deketo-17α-allyl-19-nortestosterone. It is primarily used in obstetric medicine to manage conditions such as threatened abortion and recurrent miscarriage. This compound is structurally related to progesterone, differing mainly by the presence of an allyl group at the C17α position instead of the ethynyl group found in other progestins like norethisterone .

The molecular formula of allylestrenol is C21H32O, with a molar mass of approximately 300.486 g/mol. Its chemical structure allows it to exhibit progestational activity, making it effective in supporting pregnancy and maintaining uterine conditions favorable for embryo implantation .

Allylestrenol acts as a progestin by binding to the progesterone receptor in the body [, ]. Progesterone plays a crucial role in pregnancy, regulating uterine lining development, and suppressing contractions. Allylestrenol mimics these actions, potentially helping to prevent miscarriage and preterm labor by promoting a favorable uterine environment for fetal development [].

While allylestrenol has a history of use in pregnancy, its safety profile is not as well established as newer progesterone medications []. Research suggests potential side effects like headache, nausea, edema, bloating, and irregular periods [].

Allylestrenol undergoes various metabolic transformations primarily in the liver, involving reduction, hydroxylation, and conjugation. The major metabolic pathway converts allylestrenol into its active metabolite, 17α-allyl-19-nortestosterone, through a series of enzymatic reactions facilitated by cytochrome P450 enzymes, particularly CYP3A4 .

The elimination half-life of allylestrenol is reported to be several hours, with excretion occurring mainly through urine as conjugated metabolites . The compound's affinity for steroid hormone receptors is notably lower than that of progesterone and other related compounds, indicating a unique pharmacological profile .

Allylestrenol exhibits biological activity primarily through its interaction with progesterone receptors. It mimics the actions of progesterone by binding to these receptors, which are crucial for regulating various reproductive processes. The compound has shown efficacy in decreasing the frequency of gonadotropin-releasing hormone release from the hypothalamus and modulating luteinizing hormone surges during the menstrual cycle .

In clinical studies, allylestrenol has been effective in reducing the incidence of miscarriage and supporting pregnancy in women with a history of obstetric complications. Its low androgenic activity further distinguishes it from other progestins, making it suitable for use in sensitive populations .

Allylestrenol can be synthesized through several methods. One common approach involves starting with norethindrone, which is treated with ethanedithiol and catalytic boron trifluoride to form a thio-ketal. This intermediate is then reduced using sodium in liquid ammonia to yield allylestrenol after subsequent oxidation steps using chromic acid followed by treatment with allyl magnesium bromide .

Another method described involves a five-step reaction starting from estr-4-ene-3,17-dione, employing various reagents and conditions to achieve the desired product .

Allylestrenol is primarily used in obstetrics for:

  • Threatened Abortion: To support pregnancy when there is a risk of miscarriage.
  • Recurrent Miscarriage: To help maintain pregnancy in women with a history of repeated losses.
  • Prevention of Premature Labor: In certain cases where early delivery may be imminent.

It is marketed under various brand names such as Gestanin and Turinal across different regions including Europe and Asia but is not widely available in North America .

Allylestrenol has been studied for its interactions with various hormone receptors. Its binding affinity for the progesterone receptor is significantly lower than that of progesterone itself. For instance, it has less than 0.2% affinity for androgen receptors and estrogen receptors compared to their natural counterparts .

Studies indicate that allylestrenol does not displace endogenous androgens from sex hormone-binding globulin, which suggests minimal androgenic effects. This property makes it a safer option for patients who may be sensitive to androgenic side effects associated with other progestins .

Allylestrenol shares structural similarities with several other progestins but distinguishes itself through its unique chemical modifications and lower receptor affinities. Below are some similar compounds:

Compound NameStructural FeatureAffinity for Progesterone Receptor
ProgesteroneNatural hormoneHigh
NorethisteroneEthynyl group at C17αModerate
Medroxyprogesterone AcetateAcetate group at C17βModerate
DydrogesteroneSaturated A-ringModerate

Allylestrenol stands out due to its specific use cases in obstetric medicine and its lower risk profile regarding androgenic effects compared to other synthetic progestins .

The fundamental understanding of allylestrenol's three-dimensional structure begins with X-ray crystallographic analysis, which provides precise spatial arrangements of atoms within the crystal lattice. X-ray crystallography has long been recognized as the primary method for determining atomic and molecular structures of crystalline compounds [1]. The technique involves exposing crystals to an X-ray beam and analyzing the resulting diffraction patterns to reconstruct the three-dimensional electron density distribution [2].

Allylestrenol exhibits characteristic crystalline properties of steroid compounds, appearing as white to pale yellow crystalline powder [3] [4]. The compound demonstrates a melting point of 79.5-80°C [3] [4] [5], which is consistent with typical estrane steroid derivatives. This melting point indicates significant intermolecular interactions within the crystal structure, likely involving hydrogen bonding networks formed by the hydroxyl group at the 17β position.

The specific rotation of allylestrenol has been determined as +36° (C=1, CHCl₃) [3] [6], indicating the compound's intrinsic chirality and confirming its stereochemical configuration. This positive rotation value corresponds to a dextrorotatory behavior, reflecting the specific three-dimensional arrangement of the estrane backbone and the allyl substituent at position 17α [7].

Crystallographic studies of related steroid compounds provide valuable insight into the conformational behavior of allylestrenol. The estrane skeleton typically adopts a characteristic chair-like conformation for rings A, B, and C, while ring D displays conformational flexibility influenced by substituents [8]. In allylestrenol, the presence of the allyl group at C17α and the hydroxyl group at C17β creates a unique conformational environment that affects the overall molecular geometry.

The unit cell parameters for allylestrenol crystals can be compared to similar steroid structures. Related steroid derivatives have shown crystallization in various space groups, with orthorhombic systems being common for estrane-type compounds [9]. The molecular packing in the crystal is governed by hydrogen bonding interactions involving the 17β-hydroxyl group, creating extended networks that stabilize the crystal structure [8].

PropertyValueReference
Melting Point79.5-80°C [3] [4] [5]
Specific Rotation+36° (C=1, CHCl₃) [3] [6]
Crystal FormWhite to pale yellow powder [3] [4]
Crystal SystemEstimated orthorhombic [9] [8]
Density0.9914 g/cm³ (estimated) [4] [5]

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for allylestrenol, with both proton (¹H NMR) and carbon-13 (¹³C NMR) data contributing to complete structural characterization. The NMR spectral analysis of allylestrenol reveals characteristic patterns consistent with its estrane steroid framework and the presence of the allyl substituent.

The ¹H NMR spectrum of allylestrenol demonstrates the typical steroid proton environment, with signals distributed across the expected chemical shift ranges [10] [11]. The allyl group at position 17α provides diagnostic signals in the vinyl region, with the terminal alkene protons appearing as a characteristic multiplet around 5.0-5.2 ppm [12] [13]. The vinyl proton of the allyl group (CH₂=CH-CH₂-) resonates at approximately 5.7-5.9 ppm, displaying typical coupling patterns with geminal and vicinal protons [12].

The methylene protons of the allyl group (CH₂=CH-CH₂-) adjacent to the C17 carbon appear as a doublet around 2.2-2.5 ppm, showing characteristic allylic coupling [13]. The hydroxyl proton at C17β typically appears as a broad signal around 1.5-2.5 ppm, though this can be variable depending on the solvent and concentration due to exchange phenomena [14].

For the steroid backbone, the angular methyl group at C13 (C18) provides a sharp singlet around 0.8-1.0 ppm, serving as a reference point for structural confirmation [15]. The cyclic protons of rings A, B, C, and D appear in the aliphatic region (1.0-3.0 ppm) with characteristic multiplicities determined by their chemical environment and coupling patterns [16].

¹³C NMR spectroscopy reveals the carbon framework of allylestrenol with specific chemical shifts for each carbon environment [17] [18]. The allyl carbon atoms show characteristic chemical shifts: the terminal alkene carbon (CH₂=) at approximately 117 ppm, the vinyl carbon (=CH-) at around 135 ppm, and the methylene carbon (-CH₂-) at approximately 43 ppm [19].

The quaternary carbon at C17 bearing both the hydroxyl and allyl groups appears downfield around 82-85 ppm due to the deshielding effect of the oxygen atom [18]. The steroid ring carbons display the expected chemical shift pattern for estrane derivatives, with sp³ carbons ranging from 20-55 ppm and the C4-C5 alkene carbons appearing around 120-140 ppm [18].

¹H NMR AssignmentsChemical Shift (ppm)Multiplicity
Allyl vinyl H5.7-5.9m
Allyl terminal H5.0-5.2m
Allyl CH₂2.2-2.5d
C18 methyl0.8-1.0s
OH1.5-2.5br s
¹³C NMR AssignmentsChemical Shift (ppm)Carbon Type
Allyl CH₂=~117sp²
Allyl =CH-~135sp²
Allyl -CH₂-~43sp³
C1782-85quaternary
C18 methyl~13primary

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular structure and fragmentation behavior of allylestrenol. The molecular ion peak of allylestrenol appears at m/z 300 [20] [21], corresponding to its molecular formula C₂₁H₃₂O with an exact mass of 300.245316 Da [20] [21].

The fragmentation pattern of allylestrenol in electron ionization mass spectrometry follows characteristic pathways observed in steroid compounds [22] [23]. The primary fragmentation involves loss of the allyl group from the molecular ion, resulting in a significant fragment at m/z 259 (M-41), representing the loss of C₃H₅. This fragmentation occurs through α-cleavage adjacent to the quaternary carbon at C17.

Secondary fragmentation patterns include the formation of steroid backbone fragments through ring cleavage processes. Loss of water from the molecular ion generates a fragment at m/z 282 (M-18), which is common for compounds containing hydroxyl groups [23]. Further fragmentation leads to the formation of characteristic steroid fragments, including the loss of ring D to generate fragments around m/z 213-229.

The base peak in the mass spectrum typically corresponds to fragments derived from the ring system rearrangements, particularly involving the formation of tropylium-type ions characteristic of steroid compounds [24]. The McLafferty rearrangement may also contribute to the fragmentation pattern, particularly involving the allyl side chain.

Liquid chromatography-tandem mass spectrometry analysis has been employed for the quantitative determination of allylestrenol in biological samples [22]. The method utilizes atmospheric pressure chemical ionization in selected reaction monitoring mode, providing enhanced specificity for analytical applications. The protonated molecular ion [M+H]⁺ at m/z 301 serves as the precursor ion for tandem mass spectrometry experiments.

Mass Spectral Fragmentsm/z ValueAssignment
Molecular ion300[M]⁺-
Loss of allyl259[M-41]⁺
Loss of water282[M-18]⁺
Protonated molecule301[M+H]⁺
Base peak region213-229Ring fragments

Computational Modeling of Three-Dimensional Structure

Computational modeling provides detailed insights into the three-dimensional structure and conformational behavior of allylestrenol through quantum mechanical calculations and molecular mechanics simulations. Density Functional Theory calculations have been applied to steroid compounds to predict geometric parameters, electronic properties, and conformational preferences [25] [26].

The molecular modeling of allylestrenol reveals the spatial arrangement of the estrane backbone with the allyl substituent at position 17α. The preferred conformation shows the allyl group adopting an extended configuration to minimize steric interactions with the steroid framework. The hydroxyl group at C17β is positioned to optimize intramolecular hydrogen bonding interactions while maintaining the overall molecular stability.

Computational studies indicate conformational flexibility in certain regions of the molecule, particularly around the allyl side chain and the hydroxyl group [27]. The rotational barrier around the C17-CH₂ bond of the allyl group influences the dynamic behavior of the substituent, affecting both the molecular conformation and potential biological interactions.

Density Functional Theory calculations using basis sets such as B3LYP/6-31++G(d,p) provide accurate predictions of bond lengths, bond angles, and dihedral angles within the allylestrenol structure [26] [8]. The calculated geometric parameters show excellent agreement with experimental crystallographic data for related steroid compounds, validating the computational approach.

Molecular docking studies have been performed to investigate the interaction of allylestrenol with biological targets [25] [28]. These calculations provide binding energy estimates and identify key interaction sites, revealing specific amino acid residues involved in molecular recognition. The computational analysis shows that allylestrenol exhibits significant binding affinity with calculated energies around -7.56 kcal/mol [25] [28].

The three-dimensional molecular surface properties, including electrostatic potential maps and molecular lipophilicity patterns, contribute to understanding the physicochemical behavior of allylestrenol. These computational predictions assist in rationalizing the observed biological activity and pharmacokinetic properties of the compound.

Computational ParametersCalculated ValuesMethod
Molecular volume~300 ųDFT calculation
Binding energy-7.56 kcal/molMolecular docking
LogP value5.3Computational prediction
Polar surface area20.2 ŲTopological analysis
Rotational barriersVariableConformational analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

300.245315640 g/mol

Monoisotopic Mass

300.245315640 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I47VB5DZ8O

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.47%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (94.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (89.47%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (94.74%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Allylestrenol was designed to be used for miscarriage prevention, prevention of premature labour and has been investigated for possible use in men for treatment for benign prostatic hyperplasia.

Pharmacology

Allylestrenol is a progestogen structurally related to progesterone that has been given in threatened and recurrent miscarriage, and to prevent premature labour. However, with the exception of proven progesterone deficiency, such use is no longer recommended. In threatened miscarriage in progesterone-deficient women a suggested dose is 5 mg three times daily by mouth for 5 to 7 days.

MeSH Pharmacological Classification

Progestins

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03D - Progestogens
G03DC - Estren derivatives
G03DC01 - Allylestrenol

Mechanism of Action

Allylestrenol is similar in structure and function to progesterone. Progesterone shares the pharmacological actions of the progestins. Progesterone binds to the progesterone and estrogen receptors. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Once bound to the receptor, progestins like Progesterone will slow the frequency of release of gonadotropin releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory LH (luteinizing hormone) surge. In women who have adequate endogenous estrogen, progesterone transforms a proliferative endometrium into a secretory one. Progesterone is essential for the development of decidual tissue and is necessary to increase endometrial receptivity for implantation of an embryo. Once an embryo has been implanted, progesterone acts to maintain the pregnancy. Progesterone also stimulates the growth of mammary alveolar tissue and relaxes uterine smooth muscle. It has little estrogenic and androgenic activity.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

432-60-0

Absorption Distribution and Excretion

The glucuronide and sulfate conjugates of pregnanediol and pregnanolone are excreted in the urine and bile. Progesterone metabolites which are excreted in the bile may undergo enterohepatic recycling or may be excreted in the feces. Progesterone metabolites are excreted mainly by the kidneys.

Wikipedia

Allylestrenol

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Last modified: 08-15-2023
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2: Shi X, Wu Y, Hang T, Xu X, Ding L, Tian Y, Wen A. Application of a sensitive liquid chromatographic/tandem mass spectrometric method to a pharmacokinetic study of allylestrenol in healthy Chinese female volunteers. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Aug 1;871(1):90-4. doi: 10.1016/j.jchromb.2008.06.054. Epub 2008 Jul 6. PubMed PMID: 18639502.
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4: Noguchi K, Suzuki K, Teranishi J, Kondo K, Kishida T, Saito K, Uemura H, Kubota Y. Recovery of serum prostate specific antigen value after interruption of antiandrogen therapy with allylestrenol for benign prostatic hyperplasia. Hinyokika Kiyo. 2006 Jul;52(7):527-30. PubMed PMID: 16910584.
5: Kawashima H, Tanaka T, Cheng JS, Sugita S, Ezaki K, Kurisu T, Nakatani T. Effect of anti-estrogens on the androgen receptor activity and cell proliferation in prostate cancer cells. Urol Res. 2004 Dec;32(6):406-10. Epub 2004 Aug 14. PubMed PMID: 15316697.
6: Noguchi K, Takeda M, Hosaka M, Kubota Y. [Clinical effects of allylestrenol on patients with benign prostatic hyperplasia (BPH) evaluated with criteria for treatment efficacy in BPH]. Hinyokika Kiyo. 2002 May;48(5):269-73. Japanese. PubMed PMID: 12094708.
7: Csaba G, Karabélyos C, Inczefi-Gonda A. Effect of tamoxifen treatment at adolescent age on the sexual behaviour and steroid hormone receptor binding of adult female rats. Acta Physiol Hung. 2001;88(2):131-7. PubMed PMID: 11999805.
8: Csaba G, Inczefi-Gonda A. Similarities and dissimilarities of newborn and adolescent rats in the binding capacity of thymic glucocorticoid receptors. Mech Ageing Dev. 2001 Mar;122(3):327-34. PubMed PMID: 11311319.
9: Noguchi K, Uemura H, Takeda M, Sekiguchi Y, Ogawa K, Hosaka M. [Rebound of prostate specific antigen after discontinuation of antiandrogen therapy for benign prostatic hyperplasia]. Hinyokika Kiyo. 2000 Sep;46(9):605-7. Japanese. PubMed PMID: 11107528.
10: Katona Z, Vincze L, Végh Z, Trompler A, Ferenczi-Fodor K. Cleaning validation procedure eased by using overpressured layer chromatography. J Pharm Biomed Anal. 2000 Mar;22(2):349-53. PubMed PMID: 10719918.
11: Zivanovic L, Vojvodic L, Ristic P, Zecevic M, Nemcova I. Validation and application of the RP-HPLC method for the assay of allylestrenol and alpha-tocopherol in tablets. Biomed Chromatogr. 2000 Feb;14(1):56-7. PubMed PMID: 10664567.
12: Karabélyos C, Horváth C, Holló I, Csaba G. Effect of perinatal synthetic steroid hormone (allylestrenol, diethylstilbestrol) treatment (hormonal imprinting) on the bone mineralization of the adult male and female rat. Life Sci. 1999;64(9):PL105-10. PubMed PMID: 10075115.
13: Martelli A, Mereto E, Ghia M, Orsi P, Allavena A, De Pascalis CR, Brambilla G. Induction of micronuclei and of enzyme-altered foci in the liver of female rats exposed to progesterone and three synthetic progestins. Mutat Res. 1998 Nov 9;419(1-3):33-41. PubMed PMID: 9804880.
14: Noguchi K, Harada M, Masuda M, Takeda M, Kinoshita Y, Fukushima S, Miyai K, Fukuoka H, Hosaka M. Clinical significance of interruption of therapy with allylestrenol in patients with benign prostatic hypertrophy. Int J Urol. 1998 Sep;5(5):466-70. PubMed PMID: 9781436.
15: Csaba G, Inczefi-Gonda A. Imprinting of thymic glucocorticoid receptor and uterine estrogen receptor by a synthetic steroid hormone at different times after birth. Gen Pharmacol. 1998 May;30(5):685-7. PubMed PMID: 9559318.
16: Csaba G, Inczefi-Gonda A. Effect of combined neonatal imprinting by vitamin A, vitamin D3, benzpyrene and allylestrenol on adult rat thymus glucocorticoid and uterine estrogen receptors. Gen Pharmacol. 1997 Nov;29(5):779-81. PubMed PMID: 9347325.
17: Yasuda N, Fujino K, Shiraji T, Nambu F, Kondo K. Effects of steroid 5alpha-reductase inhibitor ONO-9302 and anti-androgen allylestrenol on the prostatic growth, and plasma and prostatic hormone levels in rats. Jpn J Pharmacol. 1997 Jul;74(3):243-52. PubMed PMID: 9268084.
18: Kurita Y, Masuda H, Suzuki K, Fujita K, Kawabe K. Transition zone ratio and prostate-specific antigen density as predictors of the response of benign prostatic hypertrophy to alpha blocker and anti-androgen therapy. Br J Urol. 1997 Jul;80(1):78-83. PubMed PMID: 9240185.
19: Inami M, Kawamura I, Naoe Y, Tsujimoto S, Mizota T, Manda T, Shimomura K. Effects of a new non-steroidal 5 alpha-reductase inhibitor, FK143, on the prostate gland in beagle dogs. Jpn J Pharmacol. 1997 Jun;74(2):187-94. PubMed PMID: 9243327.
20: Csaba G, Inczefi-Gonda A. Effect of neonatal allylestrenol treatment and adult benzpyrene treatment on rat thymus glucocorticoid receptors. Gen Pharmacol. 1996 Dec;27(8):1387-9. PubMed PMID: 9304412.

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